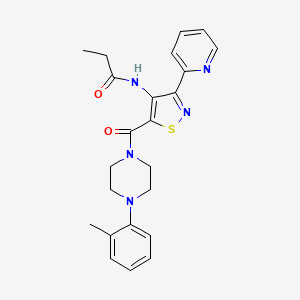

N-(3-(pyridin-2-yl)-5-(4-(o-tolyl)piperazine-1-carbonyl)isothiazol-4-yl)propionamide

Description

Properties

IUPAC Name |

N-[5-[4-(2-methylphenyl)piperazine-1-carbonyl]-3-pyridin-2-yl-1,2-thiazol-4-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O2S/c1-3-19(29)25-21-20(17-9-6-7-11-24-17)26-31-22(21)23(30)28-14-12-27(13-15-28)18-10-5-4-8-16(18)2/h4-11H,3,12-15H2,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOBSKDZUTSOIFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(pyridin-2-yl)-5-(4-(o-tolyl)piperazine-1-carbonyl)isothiazol-4-yl)propionamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications. The findings are supported by various studies, patents, and research articles.

Chemical Structure

The compound features a complex structure that includes a pyridine ring, a piperazine moiety, and an isothiazole group. The presence of these functional groups is significant as they can influence the compound's interaction with biological targets.

Structural Formula

Pharmacological Properties

Research indicates that the compound exhibits a range of biological activities:

- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation, which is crucial for treating various chronic diseases. Studies involving docking simulations suggest effective interactions with inflammatory mediators .

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties, particularly against Mycobacterium tuberculosis, with certain derivatives demonstrating IC50 values as low as 1.35 μM .

- Neurokinin Receptor Modulation : The compound has been patented for its role as a neurokinin receptor modulator, which could be beneficial in managing conditions related to neurokinin signaling pathways .

The mechanisms by which this compound exerts its effects include:

- Binding Affinity : The compound's ability to bind selectively to specific receptors enhances its therapeutic potential while minimizing side effects .

- Inhibition of Pathways : It may inhibit key pathways involved in inflammation and microbial growth, thus contributing to its pharmacological effects.

Case Studies

Several studies have evaluated the biological activity of this compound and its derivatives:

- Study on Anti-Tubercular Activity : A series of derivatives were synthesized and tested against Mycobacterium tuberculosis. Compounds 6a, 6e, and others exhibited significant inhibitory effects with IC90 values ranging from 3.73 to 4.00 μM .

- Inflammation Models : In vivo models demonstrated that the compound effectively reduces markers of inflammation, supporting its use in therapeutic contexts related to inflammatory diseases .

Table 1: Biological Activities of this compound

| Activity Type | Observed Effect | IC50/IC90 Values |

|---|---|---|

| Anti-inflammatory | Reduction in inflammatory markers | Not specified |

| Anti-tubercular | Inhibition against M. tuberculosis | IC50: 1.35 - 2.18 μM |

| Neurokinin modulation | Binding affinity to neurokinin receptors | Not specified |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The compound’s closest analogs involve modifications to the piperazine substituent, heterocyclic core, or amide groups. Key examples include:

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula C₂₃H₂₃N₅O₂S.

Key Structural Differences and Implications

Piperazine Substituents: The o-tolyl group (2-methylphenyl) in the target compound provides moderate lipophilicity compared to electron-withdrawing groups (e.g., Cl, CF₃ in 8b or compound in ). This may influence membrane permeability and target binding.

Core Heterocycle :

- Isothiazole (target) vs. pyridine (8b, 8d) or pyrazole (4b): Isothiazole’s sulfur atom may confer distinct electronic properties and metabolic stability compared to nitrogen-rich cores.

Amide Modifications :

Physicochemical and Pharmacokinetic Insights

- Melting Points : Higher melting points in 8b (241–242°C) and 8c (263–266°C) suggest stronger crystalline packing due to halogenated substituents, whereas the target compound’s o-tolyl group may result in a lower melting point (unreported).

- Molecular Weight : The target compound (~458 g/mol) falls within the acceptable range for drug-likeness (≤500 g/mol), similar to 8d (458 g/mol) .

Q & A

Q. What synthetic routes are reported for constructing the isothiazole core in this compound?

The isothiazole ring can be synthesized via cyclization reactions using phosphorus oxychloride (POCl₃) at elevated temperatures (120–140°C), as demonstrated in analogous heterocyclic systems. For example, cyclization of thioamide precursors in basic media has been effective for triazole and isoxazole derivatives . Key intermediates, such as hydrazide derivatives, are often prepared first and cyclized under controlled conditions to avoid side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3200–3400 cm⁻¹) groups.

- NMR : ¹H NMR resolves piperazine protons (δ 2.5–3.5 ppm), pyridinyl aromatic signals (δ 7.0–8.5 ppm), and o-tolyl methyl groups (δ ~2.3 ppm). ¹³C NMR confirms carbonyl carbons (δ ~165–175 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₃H₂₄N₅O₂S requires m/z 434.1654).

Q. How can purification challenges be addressed for this compound?

Normal-phase chromatography with gradients of dichloromethane (DCM) and ethyl acetate (EtOAc) effectively separates polar byproducts. For example, 5-(4-substitutedphenyl)isoxazolones were purified using 100% DCM → 100% EtOAc gradients . Reversed-phase HPLC (C18 column, acetonitrile/water) may further resolve impurities.

Advanced Research Questions

Q. What strategies optimize the coupling of the piperazine-o-tolyl moiety to the isothiazole core?

- Activation : Use carbodiimide reagents (e.g., EDC·HCl) with HOBt to activate the carbonyl for amide bond formation.

- Solvent Control : Anhydrous DMF or THF minimizes hydrolysis.

- Monitoring : TLC (silica, UV detection) or LC-MS tracks reaction progress. Substituted piperazines often require excess equivalents (1.2–1.5x) due to steric hindrance .

Q. How can computational modeling predict the binding affinity of this compound with biological targets?

- Docking Studies : Tools like AutoDock Vina or Schrödinger Suite model interactions with receptors (e.g., kinases, GPCRs). The pyridinyl and piperazine groups may engage in hydrogen bonding or π-π stacking.

- MD Simulations : Assess stability of ligand-receptor complexes over 50–100 ns trajectories. ICReDD’s integrated computational-experimental workflows (e.g., quantum chemical calculations + machine learning) enhance prediction accuracy .

Q. What methodologies resolve contradictions in biological activity data across studies?

- Dose-Response Curves : Validate EC₅₀/IC₅₀ values across multiple assays (e.g., fluorescence-based vs. radioligand binding).

- Off-Target Screening : Use panels like Eurofins’ CEREP to rule out non-specific binding.

- Structural Analog Comparison : Compare SAR trends with derivatives like 5-(4-chlorophenyl)pyrazoles to identify critical substituents .

Methodological Considerations

Q. How is the stability of the propionamide group assessed under physiological conditions?

- Hydrolysis Studies : Incubate the compound in PBS (pH 7.4, 37°C) and monitor degradation via HPLC.

- Metabolite Identification : Liver microsome assays (human/rat) detect N-dealkylation or oxidation products .

Q. What reaction mechanisms explain the formation of byproducts during synthesis?

- Base Sensitivity : The pyridinyl nitrogen’s coordination with sulfur in intermediates (e.g., dithiazolium rings) may stabilize certain pathways, while elimination of HCl (e.g., via TEA) can lead to imidazopyridine byproducts .

- Side Reactions : Competing cyclization (e.g., oxadiazole vs. triazole formation) is mitigated by optimizing reaction time and temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.